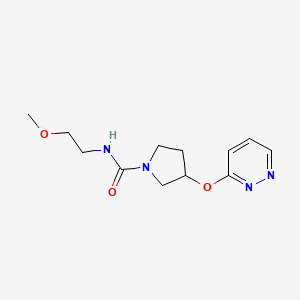

N-(2-methoxyethyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide

Description

This compound features a pyrrolidine scaffold substituted with a pyridazin-3-yloxy group at the 3-position and a methoxyethyl carboxamide moiety at the 1-position. While direct pharmacological data are unavailable in the provided evidence, structural analogs indicate its relevance in kinase inhibition or GPCR modulation .

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-pyridazin-3-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-18-8-6-13-12(17)16-7-4-10(9-16)19-11-3-2-5-14-15-11/h2-3,5,10H,4,6-9H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAMPKNVYRQNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(C1)OC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's ability to interact with biological targets.

- Pyridazine Moiety : This heterocyclic component is known for its role in various pharmacological activities.

- Methoxyethyl Group : This substituent may enhance solubility and bioavailability.

The molecular formula of this compound is , with a molecular weight of approximately 276.29 g/mol.

Enzyme Inhibition

Research indicates that the compound exhibits inhibitory activity against specific enzymes, particularly those involved in metabolic pathways. For instance, preliminary studies have shown that it can inhibit deubiquitylating enzymes (DUBs), which play a crucial role in protein degradation and cellular regulation. The IC50 values for these inhibitions are reported in the micromolar range, indicating effective potency.

| Enzyme Target | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| DUBs | 5.0 | Competitive inhibition |

| Urease | 10.0 | Non-competitive inhibition |

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of the compound against various pathogens. It has shown moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 200 |

| Candida albicans | 300 |

Case Studies

-

Case Study on DUB Inhibition :

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced DUB activity in cancer cell lines, leading to increased apoptosis rates. The results suggested a potential therapeutic application in cancer treatment. -

Antimicrobial Efficacy :

Another investigation published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria. The study reported that modifications to the pyridazine moiety enhanced its antimicrobial properties, suggesting a structure-activity relationship worth exploring further.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and inferred properties compared to analogs from the evidence:

*Molecular weight estimated based on formula: Pyridazine (C₆H₄N₂O) + pyrrolidine-methoxyethyl carboxamide (C₈H₁₆N₂O₂) ≈ ~349 g/mol.

Key Research Findings and Trends

Heterocycle Impact :

- Pyridazine (target compound) and pyrimidine () both engage in π-π stacking and H-bonding, but pyridazine’s lower basicity may reduce off-target interactions compared to pyrimidine .

- Triazole () and thiazole () rings introduce distinct electronic profiles; triazoles are often associated with protease inhibition, while thiazoles are common in kinase inhibitors .

Side Chain Modifications: Methoxyethyl vs. hydroxyethyl: The methoxy group in the target compound likely increases lipophilicity and membrane permeability compared to the hydroxyethyl analog in , which may improve CNS penetration but reduce aqueous solubility .

Patent and Availability Insights: The solid-state form of the compound in suggests pharmaceutical interest in its crystallinity for formulation . Limited availability (1 mg) of the triazole analog () implies it is a research-stage compound, whereas A-836,339 () may have undergone advanced preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.